1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-{BICYCLO[221]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound featuring a bicyclic structure fused with a piperazine ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Attachment of the piperazine ring: The bicyclic structure is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Introduction of the trimethoxyphenyl group: The final step involves the alkylation of the piperazine derivative with a trimethoxybenzyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(Triethoxysilyl)-2-norbornene: A similar bicyclic compound used in material science and organic synthesis.
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: Compounds with related bicyclic structures and applications in organic chemistry.
Uniqueness
1-{BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL}-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its combination of a bicyclic structure, piperazine ring, and trimethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for diverse scientific research applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-25-20-7-6-18(21(26-2)22(20)27-3)14-23-8-10-24(11-9-23)15-19-13-16-4-5-17(19)12-16/h4-7,16-17,19H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUHVSTHVLUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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